molecular formula C10H12N2O2 B12915778 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione

1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione

Cat. No.: B12915778
M. Wt: 192.21 g/mol
InChI Key: KYPDYZXBYWZTTK-UHFFFAOYSA-N
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Description

1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione is a compound that features a pyrrole ring attached to a piperidine-2,4-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of new bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method is the condensation of 1H-pyrrole-2-carbaldehyde with piperidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the piperidine-2,4-dione moiety can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,4-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of both pyrrole and piperidine-2,4-dione rings in its structure.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(1H-pyrrol-2-ylmethyl)piperidine-2,4-dione

InChI

InChI=1S/C10H12N2O2/c13-9-3-5-12(10(14)6-9)7-8-2-1-4-11-8/h1-2,4,11H,3,5-7H2

InChI Key

KYPDYZXBYWZTTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1=O)CC2=CC=CN2

Origin of Product

United States

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